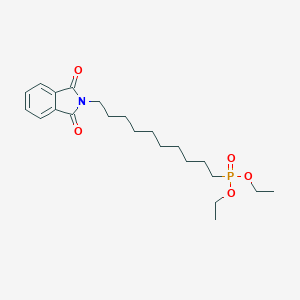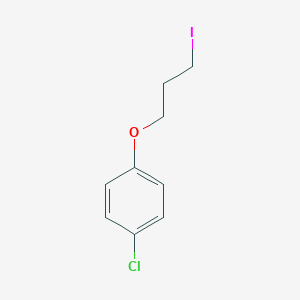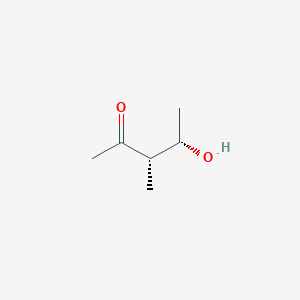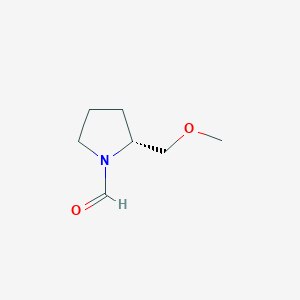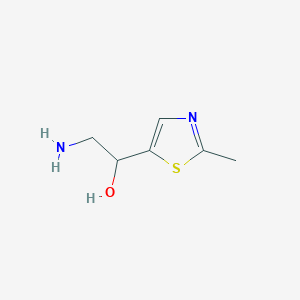
5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been suggested that the compound may exert its effects by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be due to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- in lab experiments is its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer growth. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using the compound in lab experiments is its low yield, which may limit its availability for large-scale studies.
Orientations Futures
There are several future directions for the study of 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl-. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to optimize the synthesis method and increase the yield of the compound, making it more readily available for large-scale studies.
Méthodes De Synthèse
The synthesis of 5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- has been reported using various methods. One of the most commonly used methods involves the reaction of 2-Methyl-4-nitrothiazole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 2-Methyl-4-nitrothiazole with formaldehyde and ammonium acetate, followed by reduction with sodium borohydride. The yield of the compound varies depending on the method used, and it typically ranges from 40-70%.
Applications De Recherche Scientifique
5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- has been extensively studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
113732-81-3 |
|---|---|
Nom du produit |
5-Thiazolemethanol,-alpha--(aminomethyl)-2-methyl- |
Formule moléculaire |
C6H10N2OS |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
2-amino-1-(2-methyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-3-6(10-4)5(9)2-7/h3,5,9H,2,7H2,1H3 |
Clé InChI |
BHBIIQDERNDYCB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(S1)C(CN)O |
SMILES canonique |
CC1=NC=C(S1)C(CN)O |
Synonymes |
5-Thiazolemethanol, -alpha--(aminomethyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)

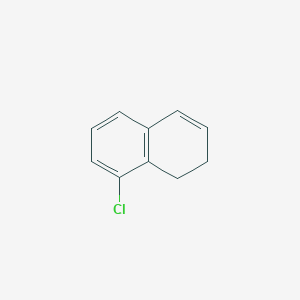
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
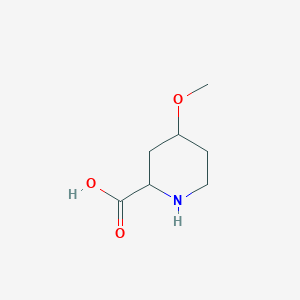
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
